Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-
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Overview
Description
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphinic acid group, a phenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- typically involves multi-step organic reactions. One common method includes the condensation of carbonyl compounds with primary amines to form azomethine intermediates, followed by reaction with tris(trimethylsilyl) phosphite to yield trimethylsilylphosphonic esters. These esters are then cleaved under mild conditions using methanol-water to produce the desired phosphinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chlorotrimethylsilane and trialkyl phosphites in a mixture has been found effective for the phosphorylation of various aldimines, leading to the production of aminophosphonic acids and esters .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl or pyridinylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different scientific fields .
Scientific Research Applications
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to the modulation of biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphonates: These are esters of phosphonic acids and have different chemical properties compared to phosphinic acids.
Phosphine oxides: These compounds have a similar phosphorus-oxygen bond but differ in their overall structure and reactivity.
Uniqueness
Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]- is unique due to its combination of a phosphinic acid group with a phenyl and pyridinylmethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
653565-02-7 |
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Molecular Formula |
C19H19N2O2P |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
[(benzylamino)-pyridin-3-ylmethyl]-phenylphosphinic acid |
InChI |
InChI=1S/C19H19N2O2P/c22-24(23,18-11-5-2-6-12-18)19(17-10-7-13-20-15-17)21-14-16-8-3-1-4-9-16/h1-13,15,19,21H,14H2,(H,22,23) |
InChI Key |
NJDJHKVEQSDECW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CN=CC=C2)P(=O)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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